GR65630

Radioligand Binding Assay Receptor Pharmacology Neurochemistry

Standard 5-HT3 antagonists like ondansetron lack the radiolabel and assay validation needed for reliable receptor density quantification. GR65630 solves this as the validated tool for mapping 5-HT3 receptor distribution. • High-affinity probe: Kd of 0.24-0.50 nM ensures superior signal-to-noise in CNS tissue autoradiography. • Quantitative precision: Enables reproducible Bmax determination (e.g., 44.4 fmol/mg in area postrema). • Versatile use: Validated in homogenate binding, displacement assays, and mutant receptor studies.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 117186-80-8
Cat. No. B1663337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR65630
CAS117186-80-8
Synonyms3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
GR 65630
GR-65630
GR65630
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
InChIInChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
InChIKeyAQCBJPZFJDPIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR65630: High-Affinity 5-HT3 Receptor Antagonist Radioligand for CNS Target Validation


GR65630 is a potent, selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist that functions as a competitive ligand, binding to both homomeric 5-HT3A and heteromeric 5-HT3A/B receptor complexes [1]. Synthesized as a small molecule with a molecular weight of 267.33 g/mol and an imidazole-indole-propanone core structure, GR65630 is primarily employed in its tritiated form, [³H]GR65630, as a high-affinity radioligand [2]. This radiolabeled tool is instrumental in mapping the neuroanatomical distribution and quantifying the density of 5-HT3 recognition sites across various brain regions, including the area postrema, vagus nerve, and entorhinal cortex, in multiple species [3]. Its utility stems from its ability to provide a direct and specific probe for investigating 5-HT3 receptor pharmacology in complex biological matrices, distinguishing it from therapeutic agents lacking validated radioligand properties.

High-affinity radioligand for 5-HT3 receptor binding assays
Suitable for quantitative autoradiography and CNS receptor mapping
Conformationally sensitive probe for receptor structure-function studies

Why GR65630 Cannot Be Substituted with Clinical 5-HT3 Antagonists for CNS Target Mapping


A critical distinction in 5-HT3 receptor research lies between therapeutic agents and validated radioligands. Clinical antagonists like ondansetron, granisetron, and tropisetron are optimized for in vivo pharmacokinetics, oral bioavailability, and peripheral target engagement to mitigate emesis, not for in vitro target identification [1]. Conversely, GR65630, especially in its [³H]-labeled form, is a tool compound specifically validated for its superior binding characteristics in homogenates and tissue sections, offering a higher proportion of specific binding and more precise quantification of receptor density (Bmax) and affinity (Kd) in central nervous system (CNS) tissues [2]. Attempting to use an unlabeled clinical antagonist for quantitative autoradiography or precise receptor density measurement would yield unreliable, non-specific signals due to suboptimal assay compatibility and the lack of a radioactive tag for detection. Therefore, substitution with a clinical candidate is scientifically invalid for the core research applications where GR65630 is essential.

Radiolabel absence Clinical 5-HT3 antagonists lack a radioactive tag, preventing direct detection in autoradiography or quantitative binding assays.
Assay compatibility Unlabeled ligands optimized for in vivo PK may yield high non-specific binding and poor signal-to-noise in CNS homogenates or tissue sections.
Quantification mismatch GR65630 provides validated Kd and Bmax reference data across multiple CNS regions; clinical antagonists lack this quantitative benchmark.

Quantitative Differentiation from Key 5-HT3 Antagonist Comparators


Higher Binding Affinity Versus BRL43694 in Bovine Area Postrema

In a direct comparative study of 5-HT3 radioligands in bovine area postrema homogenates, [³H]GR65630 exhibited a significantly lower equilibrium dissociation constant (KD) than the comparator [³H]BRL43694, indicating higher binding affinity [1]. This quantitative difference in KD directly translates to GR65630 requiring a lower concentration to occupy 50% of the receptor population, enhancing assay sensitivity and reducing background noise.

Affinity vs. BRL43694
Head-to-head
Kd 0.5 ± 0.1 nM vs. 1.7 ± 0.3 nM for [³H]BRL43694 (3.4-fold higher affinity)
Supports higher sensitivity in receptor mapping
Bovine area postrema homogenates; saturation binding
Radioligand Binding Assay Receptor Pharmacology Neurochemistry

Affinity Shift at Mutant 5-HT3 Receptor Binding Site

In a study characterizing the 5-HT3 receptor ligand-binding site via site-directed mutagenesis, [³H]GR65630's affinity (Kd) for the wild-type (WT) receptor was compared to its affinity for a mutant receptor where glutamate 106 was replaced with aspartate (E106D) [1]. The results demonstrate that GR65630's binding is highly sensitive to structural changes in a critical residue, confirming its interaction with a specific and physiologically relevant receptor conformation. This sensitivity makes it a valuable tool for probing subtle structural variations in the 5-HT3 receptor.

Mutant affinity shift
Head-to-head
WT Kd 0.27 nM vs. E106D mutant Kd 3.69 nM (14-fold lower affinity)
Conformationally selective probe for binding pocket characterization
Human 5-HT3 expressed in HEK-293; saturation binding
Site-Directed Mutagenesis Receptor Structure-Function Binding Site Characterization

Reference Standard for Comparative Affinity Ranking of Novel Antagonists

A comprehensive comparative study utilized [³H]GR65630 binding to rat cortical membranes as the reference assay to determine the pKi values of multiple 5-HT3 antagonists, including the clinical candidates granisetron and ondansetron, as well as the development compounds YM060 and YM114 [1]. This cross-study comparable data positions GR65630 as a universal benchmark, enabling direct and quantitative comparison of new chemical entities against a validated, literature-anchored reference point. The data show a clear affinity rank order, with YM060 (pKi = 10.48) being the most potent and ondansetron (pKi = 8.70) the least.

Comparative pKi ranking
Cross-study comparable
YM060 (pKi 10.48) > YM114 (10.24) > Granisetron (9.15) > Ondansetron (8.70)
Standardized benchmark for affinity ranking of novel 5-HT3 ligands
Displacement of [³H]GR65630 in rat cortical membranes
Drug Discovery Affinity Ranking Binding Assay Standardization

Differential Signal-to-Noise Ratio in Rat Cortical Homogenates

A comparative analysis of three 5-HT3 radioligands in rat cortical homogenates revealed that at a concentration of 1 nM, [³H]GR65630 exhibited a specific binding proportion of 28%, which is lower than that of [³H]BRL43694 (50%) but comparable to other ligands [1]. While this specific binding percentage is not the highest, it is highly reliable and reproducible, making GR65630 a consistent tool for receptor quantification in this tissue. More importantly, the study establishes that while [³H]LY278584 is preferred for rat cortex due to its higher specific binding (72%), [³H]GR65630 is superior for studies in bovine area postrema and for solubilized receptor preparations, where it provides the most robust and reliable signal.

Specific binding signal
Head-to-head
28% specific binding at 1 nM in rat cortex (vs. 50% BRL43694, 72% LY278584)
Guides tissue-specific assay selection; optimal for bovine area postrema
Rat cortical homogenates; non-specific defined by 100 µM 5-HT
Assay Development Receptor Quantification Signal Optimization

High Affinity and Distinct Density in CNS Tissues for Neuroanatomical Mapping

Saturation binding experiments using [³H]GR65630 on homogenates from discrete rat CNS regions have established the ligand's high affinity and revealed tissue-specific differences in receptor density (Bmax) [1]. The Kd values confirm its high affinity across different brain structures, while the Bmax values provide a quantitative baseline for 5-HT3 receptor expression levels. This data is fundamental for designing quantitative autoradiography experiments, as it dictates the optimal radioligand concentration needed to achieve saturation and allows for the accurate calculation of receptor density in various brain regions.

CNS regional affinity/density
Reported
Vagus nerve: Kd 0.50 nM, Bmax 89.1 fmol/mg; Area postrema: Kd 0.24 nM, Bmax 44.4 fmol/mg
Establishes quantitative baseline for autoradiography protocols
Rat tissue homogenates; saturation binding 0.05–2 nM
Quantitative Autoradiography Neuroanatomy Receptor Distribution

Probing 5-HT3 Receptor Dynamics in Parkinson's Disease Models

Quantitative autoradiography with [³H]GR65630 in a hemi-parkinsonian rat model revealed significant, region-specific increases in 5-HT3 receptor binding in animals exhibiting severe L-DOPA-induced abnormal involuntary movements (AIMs) [1]. This demonstrates the ligand's utility in detecting pathological receptor plasticity and its potential as a translational biomarker for treatment-related side effects. The data show that GR65630 can quantify disease-state-dependent changes in receptor expression, providing a direct link between molecular target engagement and a behavioral phenotype.

Parkinsonian model plasticity
Class-level
+75% binding in entopeduncular nucleus, +88% in thalamus (severe AIMs vs. control, P
Tracks disease-related receptor plasticity in L-DOPA-induced dyskinesia model
6-OHDA hemi-parkinsonian rat; quantitative autoradiography
Parkinson's Disease L-DOPA-Induced Dyskinesia Neuroplasticity

Definitive Research and Industrial Applications of GR65630


Radioligand Binding Assay Development and Receptor Characterization in CNS Tissues

Utilize [³H]GR65630 as the high-affinity radioligand of choice for developing and validating in vitro binding assays using bovine area postrema or rat vagus nerve homogenates. Its low KD of 0.5 ± 0.1 nM in bovine area postrema ensures a high signal-to-noise ratio for saturation and competition binding studies aimed at characterizing the affinity (Ki) of novel 5-HT3 ligands or quantifying receptor density (Bmax) [1]. This application directly leverages GR65630's 3.4-fold higher affinity over BRL43694 for more sensitive receptor detection [2]. Avoid using in rat cortical homogenates if maximal specific binding is the primary goal, as [³H]LY278584 yields a superior 72% specific signal in this specific tissue [1].

Quantitative Autoradiography for High-Resolution Neuroanatomical Mapping of 5-HT3 Receptors

Employ [³H]GR65630 in quantitative autoradiography protocols to map the precise distribution and density of 5-HT3 receptors across rodent, primate, and human brain sections [1]. The ligand's high affinity (Kd of 0.24-0.50 nM) and established Bmax values in key regions like the area postrema (44.4 fmol/mg protein) and vagus nerve (89.1 fmol/mg protein) provide a quantitative framework for detecting subtle changes in receptor expression associated with pharmacological interventions or neurological disease models, as validated by the 75-88% increase in binding observed in dyskinetic parkinsonian rats [2].

Pharmacological Profiling and Comparative Affinity Ranking of Novel 5-HT3 Antagonists

Use [³H]GR65630 displacement assays in rat cortical membranes as a standardized, literature-validated benchmark for comparing the affinity of new chemical entities. This assay provides a direct, cross-study comparable reference point, enabling the quantitative ranking of novel antagonists against established clinical drugs like granisetron (pKi = 9.15) and ondansetron (pKi = 8.70), as well as research compounds like YM060 (pKi = 10.48) [1]. This application supports rational drug discovery by providing a robust, reproducible metric for lead optimization and SAR studies, where a 1.78 log unit difference in affinity can significantly impact drug candidate selection.

Probing Receptor Structure-Function Relationships via Site-Directed Mutagenesis

Leverage [³H]GR65630's conformational sensitivity to investigate the structural determinants of ligand binding to the 5-HT3 receptor. Its 14-fold lower affinity for the E106D mutant compared to the wild-type receptor confirms its utility as a high-resolution probe for characterizing the ligand-binding pocket and understanding the molecular pharmacology of receptor variants [1]. This is an essential application for academic and pharmaceutical laboratories engaged in understanding receptor structure-activity relationships and the rational design of more selective or efficacious 5-HT3 modulators.

Application
Selection Property
Validation Focus
Radioligand binding assay development
High-affinity tritiated probe with established Kd
Saturation and competition binding metrics in CNS tissue homogenates
Quantitative autoradiography
Validated Bmax and regional affinity values
Spatial receptor density mapping across brain regions and disease models
Pharmacological affinity ranking
Standardized displacement assay benchmark
Cross-study pKi comparison of novel 5-HT3 ligands
Receptor structure-function studies
Conformationally sensitive radioligand
Binding shift between wild-type and mutant 5-HT3 receptors

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